

# Application Notes and Protocols for BDP TMR Ceramide Live-Cell Imaging

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Compound of Interest		
Compound Name:	BDP TMR ceramide	
Cat. No.:	B15557511	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BDP TMR ceramide is a fluorescently labeled analog of ceramide, a key molecule in sphingolipid metabolism.[1][2][3] This synthetic probe consists of a BDP TMR (boron-dipyrromethene tetramethylrhodamine) fluorophore conjugated to a ceramide backbone.[1][3] Its excellent photostability and brightness make it a valuable tool for high-resolution fluorescence microscopy in live cells.[4][5] The primary application of BDP TMR ceramide is the visualization of the Golgi apparatus, a central organelle in the secretory pathway responsible for modifying, sorting, and packaging proteins and lipids.[1][2][6] Upon entering the cell, BDP TMR ceramide is transported from the endoplasmic reticulum to the Golgi apparatus, where it accumulates, allowing for specific and vibrant staining of this organelle.[7]

#### **Applications**

- Live-Cell Imaging of the Golgi Apparatus: The primary use of **BDP TMR ceramide** is to label and visualize the morphology and dynamics of the Golgi apparatus in living cells.[1][2]
- Studying Sphingolipid Transport and Metabolism: As a fluorescent ceramide analog, it can be used to track the transport of ceramides and their subsequent metabolism into other sphingolipids within the cell.



- High-Content Screening and Drug Discovery: The probe can be employed in screening assays to identify drugs that affect Golgi structure, function, or sphingolipid metabolism.
- Flow Cytometry: **BDP TMR ceramide** can be used as a fluorescent marker for analyzing cell populations based on Golgi content or lipid uptake.[4]

## **Quantitative Data**

Spectral Properties of BDP TMR Ceramide

Property	Value	Reference
Excitation Maximum (λex)	542 nm	[1]
Emission Maximum (λem)	574 nm	[1]
Molar Extinction Coefficient (ε)	55,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[1]
Fluorescence Quantum Yield (Φ)	0.64	[1]

#### **Recommended Staining Parameters**

Parameter	Recommended Value	Reference
Stock Solution Concentration	1 mM in DMSO	[6]
Working Solution Concentration	1-10 μΜ	[7]
Incubation Time (Live Cells)	20-30 minutes	[7]
Incubation Temperature (Live Cells)	4°C followed by 37°C	[6][8]

## **Experimental Protocols**

- 1. Preparation of BDP TMR Ceramide Stock and Working Solutions
- a. 1 mM Stock Solution Preparation:



- To prepare a 1 mM stock solution, dissolve 50 μg of BDP TMR ceramide (Molecular Weight: 679.69 g/mol ) in 73.6 μL of anhydrous DMSO.[6]
- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
   [6]
- b. 5  $\mu$ M Working Solution with BSA: For optimal delivery into live cells, it is recommended to complex the **BDP TMR ceramide** with defatted Bovine Serum Albumin (BSA).[6][8]
- Prepare a staining buffer of Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH
   7.4. For live cell imaging, it is beneficial to add 1 mM Ca<sup>2+</sup> and 0.5 mM Mg<sup>2+</sup> to the buffer to maintain cell adhesion.[6]
- Add defatted BSA to the staining buffer to a final concentration of 0.34 mg/mL.[6]
- Dilute the 1 mM BDP TMR ceramide stock solution into the BSA-containing buffer to achieve a final working concentration of 5 μM. For example, add 5 μL of the 1 mM stock solution to 1 mL of the BSA-containing buffer.[6]
- 2. Live-Cell Staining Protocol for the Golgi Apparatus

This protocol is designed for adherent cells grown on coverslips.

- Grow cells on sterile glass coverslips to the desired confluency.
- Remove the culture medium and gently wash the cells once with the staining buffer (HBSS with 10 mM HEPES, Ca<sup>2+</sup>, and Mg<sup>2+</sup>).[6]
- Incubate the cells with the 5 μM BDP TMR ceramide/BSA working solution for 30 minutes at 4°C.[6][8] This low-temperature incubation allows the probe to label the plasma membrane.
- Aspirate the staining solution and wash the cells several times with ice-cold staining buffer.
- To facilitate the transport of the ceramide to the Golgi, incubate the cells in fresh, prewarmed complete culture medium for 30 minutes at 37°C.[6][8]

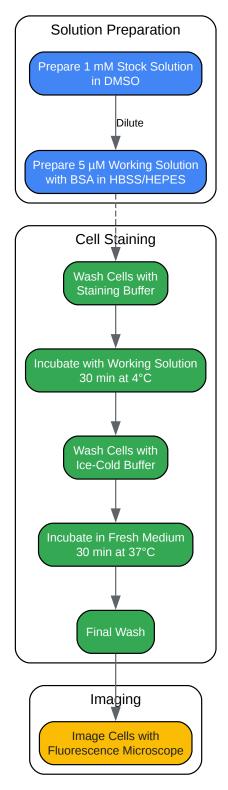


- Wash the cells once with fresh medium.
- The cells are now ready for imaging under a fluorescence microscope equipped with appropriate filters for the BDP TMR fluorophore (Excitation/Emission: ~542/574 nm).

## **Visualizations**



#### Experimental Workflow for BDP TMR Ceramide Staining



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Caption: A flowchart illustrating the key steps for live-cell staining with **BDP TMR ceramide**.



## Intracellular Trafficking Endoplasmic Reticulum (ER) transport transport Golgi Apparatus Internalization (Accumulation) Metabolism Metabolism Cellular Uptake Metabolism and Further Transport **BDP TMR Ceramide-BSA Complex BDP TMR Sphingomyelin BDP TMR Glucosylceramide** (Extracellular) Transport to PM Transport to PM Incubation at 4°C Plasma Membrane

Intracellular Transport of BDP TMR Ceramide

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Caption: A diagram showing the pathway of **BDP TMR ceramide** from uptake to Golgi localization.

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